4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole moiety linked to a sulfamoyl group substituted with cyclopentyl and methyl groups.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-25(15-4-2-3-5-15)32(27,28)16-8-6-14(7-9-16)21(26)24-22-23-17-12-18-19(13-20(17)31-22)30-11-10-29-18/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNBYOVUGPSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Construction of the Dioxino Bridge: The dioxino bridge is formed by reacting the benzothiazole derivative with a suitable diol under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU or EDCI.
Introduction of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl derivatives have shown efficacy.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The benzothiazole moiety may interact with receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence focuses on sulfonamide- and triazole-containing derivatives synthesized via Friedel-Crafts reactions and cyclization (e.g., compounds [4–15]). Below is a systematic comparison based on structural motifs, synthetic pathways, and spectroscopic properties:
Structural Features
| Compound | Core Structure | Key Functional Groups | Heterocyclic System |
|---|---|---|---|
| Target Compound | Benzamide backbone | Sulfamoyl (NHSO₂), cyclopentyl-methyl substituents | 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
| Compounds [4–6] | Hydrazinecarbothioamide | C=S, sulfonyl (SO₂), 2,4-difluorophenyl | None (linear hydrazinecarbothioamide) |
| Compounds [7–9] | 1,2,4-Triazole | Triazole-thione, sulfonyl | 1,2,4-Triazole |
- Key Differences: The target compound’s dioxino-benzothiazole system is absent in compounds [4–15], which instead feature triazole or hydrazinecarbothioamide cores.
Spectroscopic Characterization
| Functional Group | Target Compound (Inferred) | Compounds [4–6] | Compounds [7–9] |
|---|---|---|---|
| C=O (Amide) | ~1680–1700 cm⁻¹ (IR) | 1663–1682 cm⁻¹ (IR) | Absent (cyclized) |
| C=S | Absent | 1243–1258 cm⁻¹ (IR) | 1247–1255 cm⁻¹ (IR) |
| N–H Stretch | ~3300 cm⁻¹ (IR) | 3150–3319 cm⁻¹ (IR) | 3278–3414 cm⁻¹ (IR) |
- Notable Observations: The absence of C=O in compounds [7–9] confirms cyclization to triazoles, whereas the target retains the amide C=O. Sulfamoyl groups (target) vs. sulfonyl groups ([4–15]) would exhibit distinct S=O stretching frequencies (~1350–1200 cm⁻¹ for sulfamoyl vs. ~1150 cm⁻¹ for sulfonyl) .
Tautomerism and Stability
- Compounds [7–9] exist as thione tautomers, evidenced by νC=S (IR) and lack of νS–H . The target compound lacks thiol/thione groups, precluding such tautomerism. Its stability likely derives from the fused aromatic system and sulfamoyl group’s electron-withdrawing effects.
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesized derivatives, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , and it features a complex structure that includes a sulfamoyl group and a benzothiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 445.57 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group is known to inhibit enzyme activity by mimicking substrate interactions. The benzothiazole component may modulate receptor functions or interfere with protein-protein interactions. This dual mechanism suggests potential applications in treating diseases where enzyme inhibition or receptor modulation is beneficial.
Antimicrobial Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Most compounds showed moderate to excellent antimicrobial activity.
- Fungal Activity : Antifungal tests against species like Aspergillus niger revealed varying degrees of efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro...) | S. aureus | 15 |
| 4-[cyclopentyl(methyl)sulfamoyl]-N-(6,7-dihydro...) | E. coli | 12 |
| Control (Ciprofloxacin) | S. aureus | 25 |
Anti-inflammatory Activity
Research has indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The ability to modulate COX activity suggests potential for developing anti-inflammatory agents.
Case Studies
- Sulfamoyl Derivatives in Hepatitis Treatment : A study investigated sulfamoyl-arylamides for their efficacy in treating hepatitis B. Results indicated that these compounds could inhibit viral replication effectively.
- Benzothiazole Derivatives : Research on benzothiazole derivatives has shown promising results in cancer therapy by inducing apoptosis in cancer cells through specific signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
